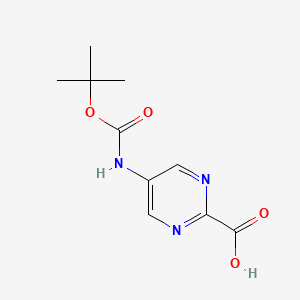

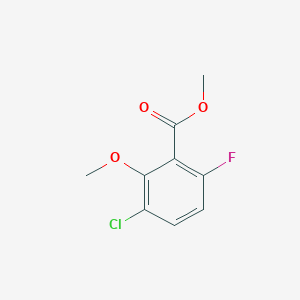

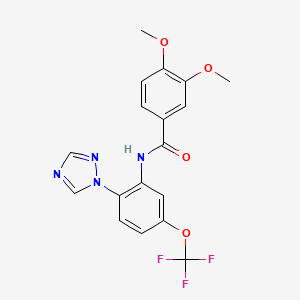

![molecular formula C20H22N2O2 B1436191 (9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one CAS No. 3911-19-1](/img/structure/B1436191.png)

(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one

Vue d'ensemble

Description

La Mitoridine est un composé connu pour ses propriétés vasoconstrictrices et antihypotensives, principalement utilisé pour traiter des affections telles que l'hypotension orthostatique. Elle agit en augmentant la pression artérielle par vasoconstriction, ce qui en fait un agent thérapeutique précieux dans la gestion des états de basse pression artérielle .

Mécanisme D'action

Target of Action

Mitoridine, also known as Midodrine, is an alpha-adrenergic agonist . The primary targets of Mitoridine are the alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . These receptors play a crucial role in regulating vascular tone and blood pressure .

Mode of Action

Mitoridine interacts with its targets, the alpha 1-adrenergic receptors, by acting as an agonist . This means that Mitoridine binds to these receptors and activates them, leading to an increase in vascular tone and a subsequent elevation of blood pressure .

Biochemical Pathways

The activation of alpha 1-adrenergic receptors by Mitoridine affects the biochemical pathways involved in vasoconstriction and blood pressure regulation . The exact pathways and their downstream effects can vary depending on other factors such as the presence of other signaling molecules and the specific physiological context.

Pharmacokinetics

After oral administration, Mitoridine is rapidly absorbed . The plasma levels of Mitoridine peak after about half an hour, and decline with a half-life of approximately 25 minutes . Mitoridine undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine . Desglymidodrine reaches peak blood concentrations about 1 to 2 hours after a dose of Mitoridine and has a half-life of about 3 to 4 hours . These pharmacokinetic properties influence the bioavailability of Mitoridine and its effectiveness in elevating blood pressure.

Result of Action

The molecular and cellular effects of Mitoridine’s action primarily involve an increase in vascular tone and blood pressure . Administration of Mitoridine results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension of various etiologies . Standing systolic blood pressure is elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of Mitoridine, with some effect persisting for 2 to 3 hours .

Analyse Biochimique

Biochemical Properties

Mitoridine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. Mitoridine’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, Mitoridine has been shown to bind to certain proteins, influencing their function and stability. These interactions are essential for understanding the compound’s overall biochemical behavior and potential therapeutic effects .

Cellular Effects

Mitoridine exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Mitoridine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, Mitoridine has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of genes involved in critical cellular functions, such as apoptosis, cell cycle regulation, and metabolic processes .

Molecular Mechanism

The molecular mechanism of Mitoridine involves several key interactions at the molecular level. Mitoridine binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, Mitoridine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, Mitoridine can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in significant changes in cellular processes, such as metabolism, signal transduction, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mitoridine can change over time due to factors such as stability, degradation, and long-term cellular effects. Mitoridine has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have shown that prolonged exposure to Mitoridine can lead to changes in cellular metabolism and gene expression, which may have implications for its therapeutic use .

Dosage Effects in Animal Models

The effects of Mitoridine in animal models can vary significantly with different dosages. At low doses, Mitoridine has been shown to have beneficial effects, such as modulating blood pressure and improving cerebral blood circulation. At higher doses, Mitoridine can exhibit toxic or adverse effects, such as arrhythmia and sedation. These threshold effects are crucial for determining the appropriate dosage for therapeutic applications and for understanding the compound’s safety profile .

Metabolic Pathways

Mitoridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, which convert Mitoridine into its active metabolites. These metabolites can then participate in further biochemical reactions, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

Mitoridine is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, the peptide transporter 1 (PEPT1) has been shown to facilitate the uptake of Mitoridine into cells, contributing to its high bioavailability. Once inside the cells, Mitoridine can bind to various proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s pharmacodynamics and therapeutic potential .

Subcellular Localization

The subcellular localization of Mitoridine is an important factor in determining its activity and function. Mitoridine has been found to localize to specific compartments within the cell, such as the mitochondria and the nucleus. This localization is mediated by targeting signals and post-translational modifications that direct Mitoridine to these compartments. The presence of Mitoridine in these specific locations can influence its interactions with other biomolecules and its overall cellular effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la Mitoridine implique la réaction du 2-amino-1-(2’,5’-diméthoxyphényl)éthanol avec une glycine N-protégée en présence de 1,1’-carbonyldiimidazole (CDI). Le groupe protecteur de l'amine est ensuite éliminé par déprotection . Ce processus est efficace et rentable, garantissant la sécurité car tous les intermédiaires et réactifs ne présentent aucun risque significatif.

Méthodes de production industrielle : En milieu industriel, la Mitoridine est souvent produite sous forme de sel d'hydrochlorure. Le processus implique une réaction supplémentaire de la Mitoridine avec un acide pharmaceutiquement acceptable pour former le chlorhydrate de Mitoridine .

Analyse Des Réactions Chimiques

Types de réactions : La Mitoridine subit diverses réactions chimiques, notamment :

Oxydation : Implique la conversion de la Mitoridine en son métabolite actif, la desglymidodrine.

Réduction : Pas couramment observée dans la Mitoridine.

Substitution : Implique principalement la substitution de groupes fonctionnels lors de sa synthèse.

Réactifs et conditions courants :

Oxydation : Utilise des enzymes telles que le cytochrome P450 pour la conversion en desglymidodrine.

Substitution : Implique des réactifs comme le 1,1’-carbonyldiimidazole (CDI) et des acides aminés protégés.

Principaux produits formés :

Desglymidodrine : Le principal métabolite actif formé par oxydation.

4. Applications de la recherche scientifique

La Mitoridine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle dans l'étude des agents vasoconstricteurs.

Biologie : Investigée pour ses effets sur le système nerveux autonome.

Industrie : Utilisée dans la formulation de produits pharmaceutiques ciblant la régulation de la pression artérielle.

5. Mécanisme d'action

La Mitoridine est un promédicament qui forme le métabolite actif, la desglymidodrine. La desglymidodrine agit comme un agoniste des récepteurs alpha-adrénergiques dans la vasculature artériolaire et veineuse. Cette activation augmente le tonus vasculaire et élève la pression artérielle . Les cibles moléculaires comprennent les récepteurs alpha-1 adrénergiques, et les voies impliquées sont principalement liées à la vasoconstriction .

Composés similaires :

Fludrocortisone : Un autre agent utilisé pour traiter l'hypotension orthostatique, mais il agit en augmentant la rétention de sodium et le volume sanguin.

Unicité de la Mitoridine : L'unicité de la Mitoridine réside dans son action directe sur les récepteurs alpha-adrénergiques, procurant une augmentation rapide et efficace de la pression artérielle. Contrairement à la fludrocortisone, qui affecte le volume sanguin, ou à la droxidopa, qui dépend de la conversion en noradrénaline, la Mitoridine stimule directement la vasoconstriction .

Applications De Recherche Scientifique

Mitoridine has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying vasopressor agents.

Biology: Investigated for its effects on the autonomic nervous system.

Medicine: Primarily used to treat orthostatic hypotension and other conditions related to low blood pressure.

Industry: Utilized in the formulation of pharmaceuticals targeting blood pressure regulation.

Comparaison Avec Des Composés Similaires

Fludrocortisone: Another agent used to treat orthostatic hypotension, but it works by increasing sodium retention and blood volume.

Uniqueness of Mitoridine: Mitoridine’s uniqueness lies in its direct action on alpha-adrenergic receptors, providing a rapid and effective increase in blood pressure. Unlike fludrocortisone, which affects blood volume, or droxidopa, which relies on conversion to norepinephrine, Mitoridine directly stimulates vasoconstriction .

Propriétés

IUPAC Name |

(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-10-9-22-13-7-11(10)16-14(22)8-20(19(16)24)12-5-4-6-15(23)17(12)21(2)18(13)20/h3-6,11,13-14,16,18,23H,7-9H2,1-2H3/b10-3+/t11-,13?,14-,16-,18-,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLPFXAEVKKWTK-JTJLKIRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C4C2CC5(C3N(C6=C5C=CC=C6O)C)C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CN2[C@H]3CC45[C@H](C2C[C@@H]1[C@@H]3C4=O)N(C6=C5C=CC=C6O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Mitoridine's presence in Rauvolfia tetraphylla?

A1: Research suggests that Mitoridine, alongside other indole alkaloids, is not uniformly distributed within the Rauvolfia tetraphylla plant. Using Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI), researchers observed that Mitoridine primarily accumulates in the fruit coat of R. tetraphylla. While the exact implications of this localized distribution are yet to be fully elucidated, it provides insights into the potential role of Mitoridine during fruit development and its possible contribution to seed dispersal or defense mechanisms.

Q2: Has Mitoridine been isolated from other Rauvolfia species, and what other compounds are often found alongside it?

A2: Yes, besides Rauvolfia tetraphylla, Mitoridine has been successfully isolated from Rauvolfia vomitoria. The extraction process from R. vomitoria roots yielded fourteen other indole alkaloids, including Reserpine, Ajmaline, and Yohimbine. The co-occurrence of these alkaloids suggests a shared biosynthetic pathway and potential synergistic activities.

Q3: What analytical techniques are commonly employed to identify and quantify Mitoridine?

A3: Ultra Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI/MS) is a key technique for analyzing Mitoridine and other indole alkaloids in Rauvolfia species. This method allows for separation, identification, and quantification of individual alkaloids based on their mass-to-charge ratio and retention time, providing valuable data for chemotaxonomic studies and investigations into the plant's phytochemical profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

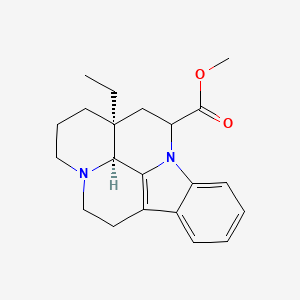

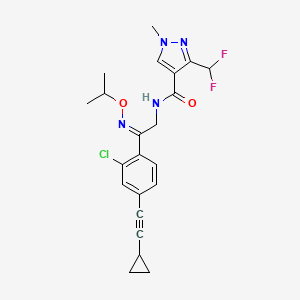

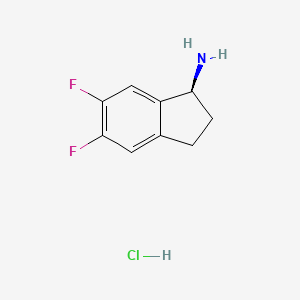

![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)

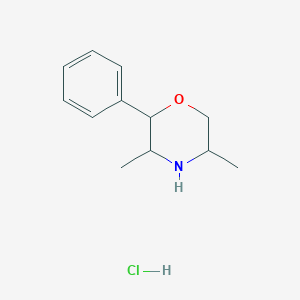

![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride](/img/structure/B1436128.png)